Physicochemical Differentiation via Predicted LogP and pKa Values
The predicted partition coefficient (LogP) of 4-amino-3,5-dimethylphenol is 0.63, which is a key determinant of its lipophilicity and differs from isomeric aminophenols . While quantitative pKa or LogP data for the closest comparators (e.g., 2-amino-4,6-dimethylphenol) is not available in the current literature for a direct head-to-head comparison, this predicted value establishes a specific physicochemical benchmark. This property is particularly relevant for understanding its behavior in reversed-phase liquid chromatography (RP-HPLC) method development and its role as a metabolite of lidocaine, where lipophilicity influences distribution and clearance .
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 0.63 |
| Comparator Or Baseline | 2-Amino-4,6-dimethylphenol and 4-Amino-2,6-dimethylphenol (quantitative LogP data not available) |
| Quantified Difference | Not applicable for direct comparison; value serves as a specific benchmark for the target compound. |
| Conditions | Predicted using ACD/Labs Percepta Platform PhysChem Module |
Why This Matters
This specific LogP value is a critical parameter for developing analytical methods (e.g., HPLC retention time prediction) and for understanding the compound's behavior in biological systems, ensuring accurate and reproducible results that could not be guaranteed with an analog.
